(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
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Overview
Description
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including a hydroxyl group, a carboxylic acid group, and a deuterated propyl group. The stereochemistry of the compound is defined by the (6aR,10aR) configuration, which indicates the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid involves multiple steps. The starting materials typically include a benzo[c]chromene derivative and a deuterated propyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve steps such as:
Hydroxylation: Introduction of the hydroxyl group at the 1-position.
Carboxylation: Introduction of the carboxylic acid group at the 9-position.
Deuteration: Incorporation of deuterium atoms into the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The deuterated propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The deuterated propyl group may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds include other benzo[c]chromene derivatives with different substituents. The uniqueness of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid lies in its specific stereochemistry and the presence of deuterium atoms, which can affect its chemical properties and biological activity.
List of Similar Compounds
Benzo[c]chromene-9-carboxylic acid: Lacks the deuterated propyl group.
1-hydroxy-6,6-dimethylbenzo[c]chromene: Lacks the carboxylic acid group.
6,6-dimethyl-3-propylbenzo[c]chromene: Lacks the hydroxyl group and deuterium atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2 |
InChI Key |
BTTRWQMCLAXICU-PFHXICHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |
Canonical SMILES |
CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Origin of Product |
United States |
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